molecular formula C19H24N2O3S B501674 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine CAS No. 915926-32-8

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine

Cat. No.: B501674
CAS No.: 915926-32-8
M. Wt: 360.5g/mol
InChI Key: AGYYOQRTFDJKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethoxy group, a methylphenyl group, and a sulfonyl group attached to a piperazine ring, which in turn is bonded to a phenyl group.

Preparation Methods

The synthesis of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with 4-phenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring and phenyl groups can interact with hydrophobic pockets in receptors, influencing their binding affinity and activity.

Comparison with Similar Compounds

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine can be compared with other similar compounds, such as:

    [(2-Ethoxy-4-methylphenyl)sulfonyl]piperidine: This compound has a similar sulfonyl and ethoxy group but differs in the ring structure, which can lead to different biological activities and applications.

    1-((2-Ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-ethoxy-4-methylphenyl)sulfonyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-3-24-18-15-16(2)9-10-19(18)25(22,23)21-13-11-20(12-14-21)17-7-5-4-6-8-17/h4-10,15H,3,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYYOQRTFDJKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.